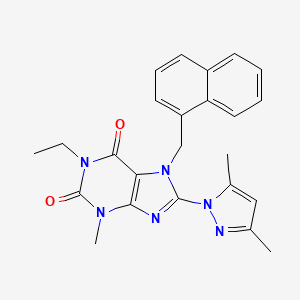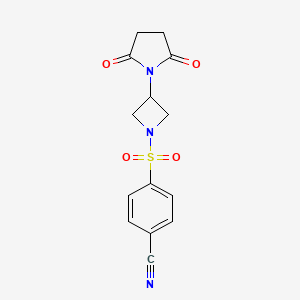![molecular formula C18H17NO7S B2546968 (E)-3-(3-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid CAS No. 324044-84-0](/img/structure/B2546968.png)
(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acrylic acid derivatives has been explored in various studies. In one approach, (E)-3-(3,4-Dihydroxyphenyl)acrylic acid was synthesized from 3,4-dimethoxybenzaldehyde using the Knoevenagel reaction followed by demethylation. This process was facilitated by microwave radiation and the use of TMSCl/NaI/CH_3CN, resulting in an overall yield of 90% . Another study reported the synthesis of (E)-1-[3-methoxy-4-(3-phenyl)acryloxy]benzylidene γ-lactone-1 through a four-step process starting from vanillin and benzyl chloride. The key steps involved the Williamson reaction and the use of mixed anhydride from cinnamic acid and benzenesulfonyl chloride . Additionally, the synthesis, separation, and crystal structures of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid were reported, with separation achieved by selective acidification of their sodium salts .
Molecular Structure Analysis
The structural characterization of these compounds was conducted using various analytical techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H-NMR), and elemental analysis were employed to confirm the structures of the synthesized compounds . For the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, single crystal X-ray diffraction was used to determine the crystal structures, providing detailed information about the molecular geometry and confirming the identity of the isomers .
Chemical Reactions Analysis
The studies mentioned above involve chemical reactions that are fundamental to organic synthesis. The Knoevenagel reaction is a method for forming carbon-carbon double bonds, which is a key step in the synthesis of (E)-3-(3,4-Dihydroxyphenyl)acrylic acid . The Williamson reaction is another important reaction used in the synthesis of ether compounds, as seen in the preparation of (E)-1-[3-methoxy-4-(3-phenyl)acryloxy]benzylidene γ-lactone-1 . The selective acidification technique used to separate the E and Z isomers demonstrates the sensitivity of these compounds to pH changes and the importance of controlling reaction conditions .
Physical and Chemical Properties Analysis
While the provided papers do not give extensive details on the physical and chemical properties of the compounds, the high yield and successful characterization suggest that the synthetic methods are efficient and produce stable compounds. The crystallization data for the E and Z isomers indicate that these compounds have distinct solid-state structures, which can influence their physical properties such as melting points and solubility .
Aplicaciones Científicas De Investigación
Functional Modification of Polymers
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through the condensation reaction with various amines to form amine-treated polymers. These modifications enhance the swelling properties and thermal stability of the polymers, making them suitable for medical applications due to their improved biological activities (Aly & El-Mohdy, 2015).
Crystal Structure and Biological Activity
The synthesis and biological activity of ether and ester trans-ferulic acid derivatives, which are structurally related to acrylic acids, have been explored. These compounds exhibit antioxidant activity and cytotoxic effects on tumor cell lines, indicating potential applications in cancer research and antioxidant formulations (Obregón-Mendoza et al., 2018).
Synthesis and Cyclization Reactions
Research on the synthesis and cyclization of β-alanine derivatives from acrylic acid interactions has led to compounds with potential applications in medicinal chemistry and drug development (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Photohydrolysis in Polymer Films
Studies on poly(acrylic acid) esterified with benzyl groups incorporated into multilayered polyelectrolyte films show that upon UV exposure, these groups are photohydrolyzed. This process affects the photoreactivity and thermal stability of the films, suggesting applications in photoresponsive materials and coatings (Jensen et al., 2004).
Organic Sensitizers for Solar Cells
The engineering of organic sensitizers for solar cell applications involves the synthesis of compounds with donor, electron-conducting, and anchoring groups. These sensitizers demonstrate high conversion efficiency when anchored onto TiO2 films, indicating their potential in improving photovoltaic technology (Kim et al., 2006).
Propiedades
IUPAC Name |
(E)-3-[3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c1-24-15-6-2-12(4-7-18(20)21)9-17(15)27(22,23)19-10-13-3-5-14-16(8-13)26-11-25-14/h2-9,19H,10-11H2,1H3,(H,20,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGFWRYBJQPYJK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)



![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2546895.png)
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)
![7-butyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)
![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)
![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)
![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)

![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)